1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole
Overview
Description
1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorobenzyl group and an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-isothiocyanato-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature to moderate heat.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Cyclization Reactions: The presence of the isothiocyanate group allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of bases like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Thiourea and Thiocarbamate Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
3,4-Dichlorobenzyl Chloride: A precursor in the synthesis of 1-(3,4-Dichloro-benzyl)-4-isothiocyanato-1H-pyrazole.
4-Isothiocyanato-1H-pyrazole: Another precursor used in the synthesis.
Thiourea and Thiocarbamate Derivatives: Products formed from the reaction of the isothiocyanate group with nucleophiles.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both the dichlorobenzyl and isothiocyanate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-isothiocyanatopyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3S/c12-10-2-1-8(3-11(10)13)5-16-6-9(4-15-16)14-7-17/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLYDPFDLDFARQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N=C=S)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189157 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-36-5 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-4-isothiocyanato-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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